molecular formula C13H19NO4 B1373420 1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid CAS No. 1694367-51-5

1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

Cat. No. B1373420
CAS RN: 1694367-51-5
M. Wt: 253.29 g/mol
InChI Key: NZGJCBRBXVANRO-UHFFFAOYSA-N
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Description

1-(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid, hereafter referred to as TBPCP, is an organic compound with a unique structure and a wide variety of applications. TBPCP is a carboxylic acid with a pyrrolidine ring and a tert-butoxycarbonyl group. It has been used in a variety of scientific research applications, including as a reactant in organic synthesis, as a catalyst in enzymatic reactions, and as a model compound for studying the effects of different substituents on the reactivity of carboxylic acids.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized using techniques like the mixed anhydride method, as seen in the synthesis of related compounds like tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate (Naveen et al., 2007).
  • Crystal Structure : Detailed crystallographic studies have been conducted on similar compounds. For example, tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate was analyzed for its crystalline structure, showcasing intermolecular hydrogen bonds and dipole moments, which could be insightful for understanding the structure of 1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid (Baillargeon, Lussier, & Dory, 2014).

Reaction Pathways and Mechanisms

  • Divergent Synthesis : In the synthesis of structurally related compounds, the choice of solvents and temperatures has been shown to influence the divergent synthesis pathways, such as the creation of 5,6-dihydro-4H-pyridazines or 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester (Rossi et al., 2007).
  • Metabolic Pathways : Understanding the metabolism of related compounds, such as (3-{[(4-tert-Butylbenzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, can provide insights into how 1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid might be metabolized in biological systems (Prakash, Wang, O’Connell, & Johnson, 2008).

Synthetic Applications

  • Palladium-Catalyzed Coupling Reactions : Related compounds have been used in palladium-catalyzed coupling reactions with arylboronic acids, which might suggest similar potential applications for the compound (Wustrow & Wise, 1991).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-ynylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h1H,6-9H2,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGJCBRBXVANRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
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1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
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1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
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1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

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